
4-Nitro-2-pyridin-2-ylphenol
Übersicht
Beschreibung
4-Nitro-2-pyridin-2-ylphenol, also known as NPP, is a synthetic organic compound. It has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 .
Molecular Structure Analysis
The molecular structure of 4-Nitro-2-pyridin-2-ylphenol consists of a pyridine ring attached to a phenol group with a nitro group at the 4-position .Physical And Chemical Properties Analysis
4-Nitro-2-pyridin-2-ylphenol has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Photochromic Properties and Photon-based Electronics
4-Nitro-2-pyridin-2-ylphenol has been recognized for its photochromic properties. Specifically, ortho-nitrobenzylpyridines, a category to which this compound belongs, exhibit photochromic activity due to an intramolecular transfer of a proton, facilitated by the ortho-nitro group. This photochromic activity, especially in the solid state, and minimal structural changes during photoreactions make these compounds potential candidates for photon-based electronics applications (Naumov, 2006).
Antibody-Based Analytical Tools
Antibodies have been utilized as analytical tools in various assays and techniques for environmental research, food testing, and clinical chemistry. The development and application of antibodies in techniques such as ELISA and immunosensors have been directed towards detecting substances like herbicides, polychlorinated biphenyls, and toxic metabolites like nonylphenol. The usage of such antibody-based methods signifies the potential for 4-Nitro-2-pyridin-2-ylphenol and similar compounds in creating sensitive detection systems for a range of substances (Fránek & Hruška, 2018).
Atmospheric Chemistry and Pollution
The presence of nitrophenols like 4-Nitro-2-pyridin-2-ylphenol in the atmosphere, resulting from combustion processes, pesticide hydrolysis, or secondary formation, has been the subject of atmospheric studies. Understanding the sources, transformation processes, and sinks of these compounds is crucial in comprehending their role and impact on atmospheric chemistry and potential pollution (Harrison et al., 2005).
Corrosion Inhibition
Derivatives of 4-Nitro-2-pyridin-2-ylphenol, particularly those with quinoline structures and polar substituents, have shown promising results as corrosion inhibitors. Their ability to form stable chelating complexes with metallic surfaces suggests their potential applications in protecting metals from corrosion, highlighting their importance in industrial applications (Verma, Quraishi & Ebenso, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-nitro-2-pyridin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-5-4-8(13(15)16)7-9(11)10-3-1-2-6-12-10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWSPJNEZBBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-pyridin-2-ylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



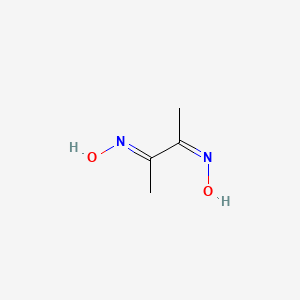
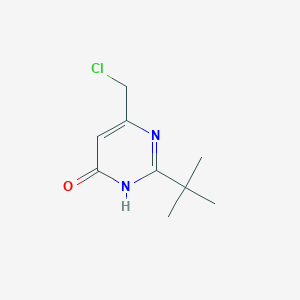
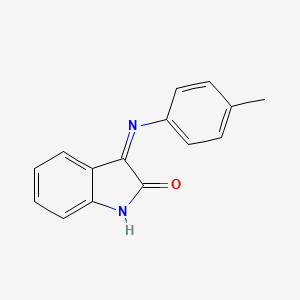
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)
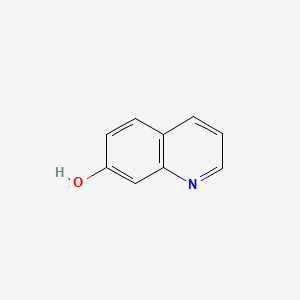
![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)
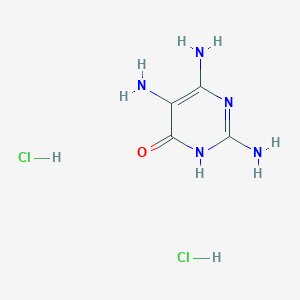

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)